Cas no 6836-18-6 (4-(4-Methoxyphenyl)butyrylchloride)

4-(4-Methoxyphenyl)butyrylchloride is a versatile organic intermediate used in synthetic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. Its key structural features include a reactive acyl chloride group and a methoxyphenyl moiety, enabling efficient acylation reactions to form amides, esters, or other derivatives. The methoxy group enhances electron density, influencing reactivity and selectivity in coupling reactions. This compound is valued for its high purity and stability under controlled conditions, ensuring consistent performance in multi-step syntheses. Proper handling under inert atmospheres is recommended due to its moisture sensitivity. Its applications include the synthesis of bioactive molecules and fine chemicals.
4-(4-Methoxyphenyl)butyrylchloride structure
6836-18-6 structure
Product Name:4-(4-Methoxyphenyl)butyrylchloride
CAS No:6836-18-6
MF:C11H13ClO2
MW:212.672722578049
CID:47017
PubChem ID:2759642
Update Time:2025-06-27

4-(4-Methoxyphenyl)butyrylchloride Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Methoxyphenyl)butyl chloride
    • 4-(4-methoxyphenyl)butanoyl chloride
    • 4-(4-METHOXYPHENYL)BUTYRYL CHLORIDE
    • Benzenebutanoylchloride,4-methoxy
    • DTXSID20374871
    • 4-(p-methoxyphenyl)butyryl chloride
    • FT-0702543
    • Benzenebutanoylchloride, 4-methoxy-
    • RMNFNJLSEHCPTJ-UHFFFAOYSA-N
    • SCHEMBL5121065
    • 4-(4-methoxy-phenyl)-butyryl chloride
    • 6836-18-6
    • 4-(4-Methoxyphenyl)butyrylchloride
    • MDL: MFCD03424733
    • Inchi: 1S/C11H13ClO2/c1-14-10-7-5-9(6-8-10)3-2-4-11(12)13/h5-8H,2-4H2,1H3
    • InChI Key: RMNFNJLSEHCPTJ-UHFFFAOYSA-N
    • SMILES: ClC(CCCC1C=CC(=CC=1)OC)=O

Computed Properties

  • Exact Mass: 212.06000
  • Monoisotopic Mass: 212.0604073g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.30000
  • LogP: 2.78330

4-(4-Methoxyphenyl)butyrylchloride Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-(4-Methoxyphenyl)butyrylchloride Pricemore >>

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Additional information on 4-(4-Methoxyphenyl)butyrylchloride

Introduction to 4-(4-Methoxyphenyl)butyrylchloride (CAS No. 6836-18-6)

4-(4-Methoxyphenyl)butyrylchloride, identified by its Chemical Abstracts Service (CAS) number 6836-18-6, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, featuring a butyryl chloride moiety attached to a 4-methoxyphenyl group, has garnered attention due to its utility in the synthesis of various bioactive molecules. The structural motif of this compound positions it as a valuable building block for the development of drugs targeting neurological and inflammatory disorders.

The 4-methoxyphenyl substituent introduces a hydrophobic aromatic ring with a methoxy group at the para position, which can influence both the solubility and metabolic stability of derivatives. This feature is particularly relevant in medicinal chemistry, where optimizing pharmacokinetic properties is crucial. The butyrylchloride component, on the other hand, serves as an acylation agent, facilitating the introduction of butyryl groups into target molecules. This functionality is widely employed in the synthesis of peptidomimetics and other therapeutic agents.

Recent advancements in drug discovery have highlighted the importance of acylating agents like 4-(4-Methoxyphenyl)butyrylchloride in the development of novel therapeutics. For instance, studies have demonstrated its role in synthesizing compounds with potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability to modulate acylation reactions using this intermediate allows researchers to explore diverse chemical spaces, leading to the identification of novel pharmacophores.

In addition to its pharmaceutical applications, 4-(4-Methoxyphenyl)butyrylchloride has found utility in materials science and agrochemical research. Its reactivity makes it a versatile tool for modifying polymers and natural products, enhancing their functional properties. The presence of both aromatic and aliphatic components in its structure allows for further functionalization, enabling the creation of complex molecular architectures.

The synthesis of 4-(4-Methoxyphenyl)butyrylchloride typically involves the chlorination of 4-methoxybenzyl alcohol or related precursors using reagents such as thionyl chloride or phosphorus pentachloride. These reactions are well-documented in organic chemistry literature and are optimized for high yields and purity. The resulting product can then be used in subsequent transformations without significant purification steps, making it a convenient reagent for industrial-scale applications.

One notable application of derivatives derived from 6836-18-6 is in the development of non-peptide inhibitors targeting acetylcholinesterase enzymes. These enzymes are implicated in cognitive decline and their inhibition has been shown to improve memory and cognitive function in patients with neurodegenerative disorders. The butyryl group introduced by 4-(4-Methoxyphenyl)butyrylchloride mimics natural substrates, allowing for tight binding to the enzyme active site.

Another area where this compound has shown promise is in the treatment of inflammatory diseases. Butyrylated derivatives have been reported to modulate signaling pathways involved in inflammation, such as NF-κB and MAPK cascades. By incorporating 4-(4-Methoxyphenyl)butyrylchloride into drug candidates, researchers can design molecules that selectively inhibit these pathways without causing off-target effects.

The growing interest in green chemistry has also influenced the use of 6836-18-6 in synthetic protocols. Efforts are underway to develop more sustainable methods for its production, including catalytic processes that minimize waste and energy consumption. Such innovations align with broader industry trends toward environmentally friendly chemical manufacturing.

In conclusion, 4-(4-Methoxyphenyl)butyrylchloride (CAS No. 6836-18-6) is a multifaceted compound with significant applications across pharmaceuticals, materials science, and agrochemicals. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules with potential therapeutic benefits. As research continues to uncover new applications for this compound, its importance in modern chemistry is likely to grow further.

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